(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

Catalog No.
S861349
CAS No.
957034-83-2
M.F
C9H13BN2O3
M. Wt
208.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

CAS Number

957034-83-2

Product Name

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

IUPAC Name

[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid

Molecular Formula

C9H13BN2O3

Molecular Weight

208.02 g/mol

InChI

InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13)

InChI Key

CHMVRIUROYAQAT-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)CCC(=O)NN)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CCC(=O)NN)(O)O

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a hydrazine moiety and a phenyl group. This compound features a boron atom that forms a covalent bond with the hydroxyl group, which is crucial for its reactivity. The chemical structure can be represented as follows:

  • Chemical Formula: C₉H₁₃B N₂O₂
  • Molecular Weight: Approximately 179.03 g/mol

The unique combination of the hydrazinyl and phenyl groups contributes to its potential biological activity, making it an interesting subject for research in medicinal chemistry.

  • Protein-protein interaction: The boronic acid group can reversibly bind to specific functional groups on proteins, potentially affecting protein-protein interactions [].
  • Inhibitor design: The hydrazinocarbonyl group might be used to design inhibitors for enzymes or other biological targets.
  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.
  • Protein-Protein Interactions

    The hydrazinyl group can form covalent bonds with specific carbonyl groups in proteins. This property allows (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid to potentially act as a probe for studying protein-protein interactions []. By attaching the molecule to one protein and observing its binding to another protein containing the complementary carbonyl group, researchers can gain insights into protein complex formation.

  • Chemical Conjugation

    The boronic acid group can participate in reactions to form new chemical bonds. This property allows (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid to potentially act as a linker molecule for attaching biomolecules like carbohydrates, peptides, or drugs to other molecules like proteins or nanoparticles. This strategy can be useful for targeted drug delivery or creating novel biomaterials.

, primarily due to its boronic acid functionality. Key reactions include:

  • Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling with aryl halides, forming biaryl compounds.
  • Ligand Exchange Reactions: The boron atom can coordinate with various nucleophiles, facilitating ligand exchange.
  • Hydrazone Formation: The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are important in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid has been explored in various contexts. Boronic acids are known to exhibit:

  • Anticancer Properties: Some studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
  • Antimicrobial Activity: The compound may show potential against certain bacterial strains due to its ability to disrupt cellular processes.

Biological assays typically measure these activities through dose-response curves and other pharmacological evaluations, establishing a link between structure and activity .

Several synthesis methods have been reported for (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid:

  • Boron Trifluoride Method:
    • Reacting phenylboronic acid with hydrazine derivatives under acidic conditions.
  • Direct Hydrazination:
    • Using hydrazine hydrate on the appropriate ketone precursor, followed by boron complexation.
  • Microwave-Assisted Synthesis:
    • Employing microwave irradiation to enhance reaction rates and yields when synthesizing boronic acids from phenolic precursors.

These methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity.

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid has several applications, particularly in:

  • Drug Development: As a potential candidate for anticancer therapies due to its biological activity.
  • Synthetic Chemistry: Utilized as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

The compound's ability to form stable complexes with biomolecules also positions it as a useful tool in biochemical research.

Interaction studies involving (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid often focus on its binding affinity with proteins and enzymes. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To assess binding thermodynamics.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid, including:

Compound NameStructure FeaturesUnique Aspects
Phenylboronic AcidSimple phenyl group with boronWidely used in cross-coupling reactions
3-HydrazinobenzaldehydeHydrazine group attached to benzaldehydePrimarily used as an intermediate in synthesis
4-Bromophenylboronic AcidBromine substitution on phenylboronic acidExhibits different reactivity profiles
4-(Aminophenyl)boronic AcidAmino group on phenol ringPotentially different biological activities

The uniqueness of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid lies in its dual functionality as both a boronic acid and a hydrazine derivative, which may enhance its biological activity compared to simpler analogs.

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is a bifunctional molecule that unites a phenylboronic acid moiety with a terminal hydrazide. The compound therefore integrates a Lewis-acidic boron center, a nucleophilic and redox-active hydrazinyl group, and an electronically responsive phenyl scaffold. This article critically examines how these structural elements govern reactivity, drawing on primary kinetic and thermodynamic data.

Chemical Reactivity Fundamentals

The overall behaviour of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid arises from the interplay of three domains:

  • The boronic acid unit, which undergoes acid–base equilibria and reversible covalent bonding with 1,2-diols.
  • The hydrazinyl group, which displays nucleophilic condensation, redox activity, and heteroatom exchange.
  • The para-substituted phenyl ring, which transmits inductive and resonance effects that modulate both adjacent functional groups.

Key Physicochemical Parameters

ParameterTypical value for parent phenylboronic acidProjected value for (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acidMethod of estimation
Acid dissociation constant, boronic acid → boronate8.8 [1]7.6 ± 0.2 (Hammett extrapolation, σ_para ≈ +0.45) [2]Linear Hammett ρ ≈ 2.1 [1] [2]
Formation constant, boronate ester with glycerol (pH 8)11,000 M⁻¹ [3]13,500 M⁻¹ (electro-withdrawal lowers pKa, favouring tetrahedral boronate) [3]Empirical correlation K ∝ 10^(–0.3 pKa)
Second-order rate constant for hydrazone formation with benzaldehyde (pH 7.4)14 M⁻¹ s⁻¹ (hydrazinyl benchmark) [4]Hydrazinyl group rate class [4]

All projected values are rounded means derived from cited quantitative relationships.

Boronic Acid Chemistry Principles

Lewis Acidity and Tetrahedral Adoption

Boronic acids are trigonal planar Lewis acids that convert to tetrahedral boronate anions upon hydroxide addition. Electron-withdrawing substituents on the aryl ring lower the acid dissociation constant and stabilise the anionic form, thereby increasing affinity toward diols [1] [2]. The para-hydrazide chain in the target compound exerts a net –I/–M effect because the acyl group competes with the hydrazinyl +M donation, resulting in a predicted 1.2 unit drop in the acid dissociation constant relative to phenylboronic acid [2].

Diol Complexation Kinetics

Kinetic studies with catechols and 1,2-diols show that rate constants for esterification decrease linearly with increasing acid dissociation constant for the neutral boronic acid but increase for the boronate form [5] [3]. Because (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid prefers the boronate state under mildly basic conditions, its forward esterification rate is expected to surpass that of phenylboronate by an estimated factor of 2-3, while hydrolytic reversal remains controlled by steric hindrance in the cyclic ester [5] [3].

Polar-π Stabilisation

Two flanking aromatic systems can stabilise boronate ions through polar-π interactions [6]. Although the target compound lacks ortho aryl flanks, conjugation through the para bridge can delocalise negative charge when the hydrazide carbonyl unit forms a short intramolecular hydrogen bond with boron-bound hydroxyl, a motif observed crystallographically in electron-poor arylboronic acids [7] [6].

Hydrazinyl Group Reactivity

Nucleophilic Condensation

Hydrazides condense with electrophilic carbonyls to give hydrazones. Electronic assistance by neighbouring acid/base sites lowers the transition-state energy, accelerating hydrazone formation at neutral pH to 2-20 M⁻¹ s⁻¹ [4]. The conjugated carbonyl of the same side chain in (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid creates an internal proton shuttle that maintains these high rates.

Carbonyl partnerk₂ (M⁻¹ s⁻¹) with simple hydrazinek₂ (M⁻¹ s⁻¹) with hydrazide terminiSource
Benzaldehyde1.5 [4]14 [4]Electronic assistance by neighbouring carbonyl
2-Formylphenylboronic acid250 (formation of diazaborine) [8]310 [8]Boronate activation

The capacity of the boronic acid moiety to template condensation through reversible B–N coordination, observed in ortho-formyl systems [8], is sterically inaccessible in the para-linked compound, preserving canonical hydrazone chemistry.

Redox and Radical Behaviour

Hydrazides reduce high-valent metal oxidants via outer-sphere electron transfer. The enolate species are exceptionally reactive, with rate constants up to 3.2 × 10⁹ M⁻¹ s⁻¹ toward hexachloroiridate(IV) [9]. The conjugated boronate may further stabilise the enolate by inductive withdrawal, potentially enhancing redox activity under basic conditions.

Phenyl Ring Substitution Effects

Electronic Transmission

Hammett ρ values for boronic acid acid dissociation are ≈2.1 [1] [2]; therefore the para hydrazide lowers the acid dissociation constant as calculated earlier. Through-bond transmission extends across polyphenylene chains with minimal attenuation [10], suggesting that even distal modifications on the hydrazide can fine-tune boron acidity.

Steric and Conformational Influences

Electron-withdrawing substituents slow the retro-esterification of boronate–diol complexes by impeding back-bonding [5]. The bulky propionyl hydrazide exerts only modest steric hindrance because it is para-oriented; nevertheless, rotational coupling can restrict planarity of the phenyl–boron bond, subtly altering Lewis acidity [11].

Structure–Reactivity Relationships

Synergistic Reactivity

The simultaneous presence of a Lewis-acidic boron center and a nucleophilic hydrazide opens avenues for intramolecular condensation. Density-functional studies on related systems indicate barrierless proton-assisted hydrazide attack on adjacent carbonyls when boron pre-organises the electrophile [12] [8]. Although the para topology precludes direct B–N chelation, conformational dynamics may transiently approximate the heteroatoms, leading to reversible self-condensation in concentrated solutions.

Predictive Correlation Matrix

DescriptorObserved / Predicted TrendPrimary driverCorrelation coefficient (r)Citation
Acid dissociation constant vs Hammett σ_paraLinear decreaseInductive withdrawal0.96 [2] [1] [2]
Hydrazone formation rate vs neighbouring electron donor countExponential increaseHydrogen-bond stabilisation of transition state0.89 [13] [13]
Boronate–diol log K vs acid dissociation constantInverse linearCharge balance in tetrahedral complex0.93 [3] [3]
Enolate redox rate vs enolate basicityWeak positiveCharge delocalisation across aryl ring0.40 [9] [9]

Implications for Synthetic and Analytical Chemistry

  • Selective Diol Recognition – Lowered acid dissociation constant enhances binding to diol-containing substrates at near-neutral pH, recommending the compound as a capture agent in sensor arrays [5] [14].
  • Rapid Bioconjugation – The hydrazide exhibits fast, tunable hydrazone exchange, enabling reversible labelling strategies when combined with aldehyde-bearing biomolecules [15] [4].
  • Redox Catalysis – High outer-sphere electron-transfer rates point to potential roles in mediating mild metal-center reductions or radical initiation under aqueous conditions [9].

Wikipedia

[4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid

Dates

Last modified: 08-16-2023

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